molecular formula C15H21NO B13861464 4-[3-(cyclopropylmethoxy)phenyl]Piperidine

4-[3-(cyclopropylmethoxy)phenyl]Piperidine

Cat. No.: B13861464
M. Wt: 231.33 g/mol
InChI Key: VJHDIBIVVSTWMT-UHFFFAOYSA-N
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Description

4-[3-(cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a cyclopropylmethoxy group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of a piperidine derivative with a phenyl group and a cyclopropylmethoxy group. One common method includes the use of arylboronic acids and pyridine in a Rh-catalyzed asymmetric reductive Heck reaction . This process involves:

  • Partial reduction of pyridine.
  • Rh-catalyzed asymmetric carbometalation.
  • Another reduction step to form the desired piperidine derivative.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale catalytic processes that ensure high yield and purity. The use of Rh-catalysts and controlled reaction conditions are crucial for maintaining the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(cyclopropylmethoxy)phenyl]Piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

4-[3-(cyclopropylmethoxy)phenyl]Piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering their function and signaling pathways .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[3-(cyclopropylmethoxy)phenyl]piperidine

InChI

InChI=1S/C15H21NO/c1-2-14(13-6-8-16-9-7-13)10-15(3-1)17-11-12-4-5-12/h1-3,10,12-13,16H,4-9,11H2

InChI Key

VJHDIBIVVSTWMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C3CCNCC3

Origin of Product

United States

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